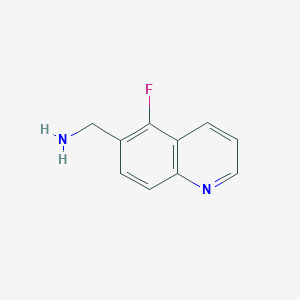

(5-Fluoroquinolin-6-yl)methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9FN2 |

|---|---|

Molecular Weight |

176.19 g/mol |

IUPAC Name |

(5-fluoroquinolin-6-yl)methanamine |

InChI |

InChI=1S/C10H9FN2/c11-10-7(6-12)3-4-9-8(10)2-1-5-13-9/h1-5H,6,12H2 |

InChI Key |

YKGBOHZPTJFCFE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2F)CN)N=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Fluoroquinolin 6 Yl Methanamine and Its Fluoroquinoline Precursors

Retrosynthetic Analysis of the (5-Fluoroquinolin-6-yl)methanamine Skeleton

A retrosynthetic analysis of this compound reveals several key disconnections. The primary target can be traced back to a 6-cyano or 6-formyl-5-fluoroquinoline intermediate. The aminomethyl group can be derived from the reduction of a nitrile or a reductive amination of an aldehyde.

A plausible retrosynthetic pathway is outlined below:

Scheme 1: Retrosynthetic Analysis of this compound

This analysis highlights that the core of the synthesis lies in obtaining a suitably functionalized 5-fluoroquinoline (B1202552). The subsequent sections will detail methods for constructing this key intermediate.

Classical and Modern Quinoline (B57606) Synthesis Approaches Applicable to Fluorinated Systems

The construction of the quinoline ring is a well-established area of organic synthesis, with several named reactions offering pathways to this heterocyclic system. iipseries.org The presence of a fluorine substituent, however, can influence the reactivity and regioselectivity of these classical methods.

The Friedländer synthesis is a straightforward method for producing quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgnih.govresearchgate.net This reaction can be catalyzed by acids or bases. researchgate.netorganicreactions.org

For the synthesis of a 5-fluoroquinoline derivative, a potential starting material would be 2-amino-6-fluorobenzaldehyde. The reaction mechanism generally proceeds through either an initial aldol (B89426) addition followed by cyclization and dehydration, or formation of a Schiff base followed by an intramolecular aldol-type reaction. wikipedia.org The choice of catalyst and reaction conditions can be crucial for achieving good yields, with various catalysts such as p-toluenesulfonic acid, iodine, and Lewis acids being employed. wikipedia.orgorganic-chemistry.org

Table 1: Examples of Catalysts Used in Friedländer Synthesis

| Catalyst | Conditions | Reference |

|---|---|---|

| Trifluoroacetic acid | Varies | wikipedia.org |

| p-Toluenesulfonic acid | Solvent-free, microwave or conventional heating | organic-chemistry.org |

| Iodine | Varies | wikipedia.orgorganic-chemistry.org |

| Neodymium(III) nitrate (B79036) hexahydrate | Varies | organic-chemistry.org |

| Nafion | Microwave irradiation | organic-chemistry.org |

The Skraup-Doebner-von Miller reaction and its variations are powerful tools for quinoline synthesis, typically involving the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound. nih.govwikipedia.org The original Skraup synthesis utilized glycerol (B35011), which dehydrates in situ to form acrolein. The Doebner-von Miller modification uses pre-formed α,β-unsaturated aldehydes or ketones. nih.govwikipedia.org

To synthesize a 5-fluoroquinoline, 3-fluoroaniline (B1664137) would be a logical starting material. The reaction is typically carried out under strong acidic conditions. lookchem.com A proposed mechanism involves the conjugate addition of the aniline to the α,β-unsaturated carbonyl, followed by cyclization and oxidation to form the quinoline ring. wikipedia.org A study from 2006, using carbon isotope labeling, suggests a fragmentation-recombination mechanism. wikipedia.orgnih.gov Recent improvements to this method include the use of acrolein diethyl acetal (B89532) as a stable precursor to acrolein, leading to moderate to good yields of various quinoline products. lookchem.com

The Povarov reaction is a formal [4+2] cycloaddition between an aromatic imine and an electron-rich alkene to produce tetrahydroquinolines, which can then be oxidized to quinolines. mdpi.comwikipedia.org This multi-component reaction is often catalyzed by a Lewis acid. wikipedia.org The imine is typically formed in situ from an aniline and an aldehyde. wikipedia.org

For the synthesis of a functionalized fluoroquinoline, a 3-fluoroaniline could be reacted with an appropriate aldehyde and alkene. The reaction offers a pathway to highly functionalized quinolines. mdpi.com Variations of the Povarov reaction, including mechanochemical approaches and the use of different catalytic systems like iron(III) chloride, have been developed to improve efficiency and access to diverse quinoline structures. mdpi.comrsc.org An innovative approach utilizes iodine-mediated formal [3+2+1] cycloaddition of methyl ketones, arylamines, and styrenes to directly synthesize substituted quinolines. organic-chemistry.org

The Combes synthesis involves the condensation of an aniline with a β-diketone under acidic conditions to form a substituted quinoline. wikipedia.orgdrugfuture.comquimicaorganica.org This method is particularly useful for preparing 2,4-substituted quinolines. wikipedia.org The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes acid-catalyzed cyclization and dehydration. wikipedia.org

When using a substituted aniline, such as a fluoroaniline, and an unsymmetrical β-diketone, the regioselectivity of the cyclization becomes a key consideration. Studies have shown that the steric effects of substituents play a significant role in determining the final product. wikipedia.org For instance, with trifluoromethyl-β-diketones, the use of chloro- or fluoroanilines tends to favor the formation of the 4-CF₃ regioisomer. wikipedia.org

Advanced Strategies for Introducing Fluorine into the Quinoline Nucleus

Direct C-H fluorination of the pre-formed quinoline ring represents an atom-economical and increasingly viable strategy. While direct fluorination of electron-deficient azaarenes like quinoline has been challenging, recent advancements have provided new methodologies. nih.gov

One notable approach involves a concerted nucleophilic aromatic substitution (SNAr) pathway that avoids the formation of high-energy Meisenheimer intermediates. nih.gov This method utilizes a chain process involving an asynchronous concerted F⁻-e⁻-H⁺ transfer. nih.govacs.org For unsubstituted quinoline, this method yields a mixture of C2 and C4 fluorinated products. nih.gov The selectivity can be influenced by substituents on the quinoline ring. nih.gov

Another strategy is palladium-catalyzed C-H fluorination. ucl.ac.uk This can be a directed process, where a directing group on the quinoline guides the fluorination to a specific position. ucl.ac.uk Electrophilic fluorinating reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor are commonly used in these reactions. ucl.ac.uk

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-amino-6-fluorobenzaldehyde |

| 3-fluoroaniline |

| 3-fluoroquinoline |

| 4-CF₃ regioisomer |

| 5-fluoro-6-nitroquinoline |

| 5-fluoroquinoline |

| 5-fluoroquinoline-6-carbaldehyde |

| 5-fluoroquinoline-6-carboxylic acid |

| (5-fluoroquinolin-6-yl)methanol |

| 6-amino-5-fluoroquinoline |

| 6-cyano-5-fluoroquinoline |

| Acetaldehyde |

| Acetanilide |

| Acetoacetone |

| Acrolein |

| Acrolein diethyl acetal |

| Aniline |

| Atorvastatin |

| Benzaldehyde |

| Benzo[b]pyridine |

| Chloroaniline |

| Ciprofloxacin |

| Ethyl ester of glyoxylic acid |

| Flavaniline |

| Fluoxetine |

| Fluoroaniline |

| Glycerol |

| Isatin |

| Isatic acid |

| Methoxy-substituted anilines |

| Phenylacetylenes |

| Pulegone |

| Pyruvic acid |

| Quinine |

| Quinoline |

| Styrenes |

| Tetrahydroquinolines |

| Trifluoromethyl-β-diketones |

Direct Electrophilic Fluorination Methodologies

Direct electrophilic fluorination involves the reaction of a quinoline derivative with a potent electrophilic fluorine source. While conceptually straightforward, this method often faces challenges with regioselectivity. The direct fluorination of the parent quinoline ring with reagents like elemental fluorine typically results in a mixture of products, including 5-fluoroquinoline, 6-fluoroquinoline (B108479), and 8-fluoroquinoline, due to the indiscriminate nature of the electrophilic substitution on the activated quinoline system. researchgate.net

However, selectivity can be significantly improved by the presence of directing groups on the quinoline ring. For instance, the fluorination of 6-methoxyquinoline (B18371) has been shown to preferentially occur at the 5-position. researchgate.net The choice of fluorinating agent is also critical. Reagents such as N-fluorosulfonimide (NFSI) have been successfully employed for the selective fluorination of activated quinoline systems. One notable example is the synthesis of 5-fluoro-6-methoxy-8-nitroquinoline, a key intermediate, which was achieved by reacting 6-methoxy-8-nitroquinoline (B1580621) with NFSI. researchgate.net Acidic media, such as concentrated sulfuric acid, can also promote and direct electrophilic fluorination on certain aromatic substrates. researchgate.net

Table 1: Examples of Electrophilic Fluorination on Quinoline Systems

| Starting Material | Fluorinating Agent | Product(s) | Reference |

| Quinoline | Elemental Fluorine | Mixture of 5-, 6-, 8-fluoroquinolines | researchgate.net |

| 6-Methoxyquinoline | Elemental Fluorine | 5-Fluoro-6-methoxyquinoline | researchgate.net |

| 6-Methoxy-8-nitroquinoline | N-Fluorosulfonimide (NFSI) | 5-Fluoro-6-methoxy-8-nitroquinoline | researchgate.net |

| 8-Hydroxyquinoline | Xenon Difluoride (XeF₂) | 5-Fluoro-8-quinolinol | researchgate.net |

Nucleophilic Fluorination Approaches

Nucleophilic fluorination offers an alternative pathway, particularly for electron-deficient azaarenes like quinolines. Traditional nucleophilic aromatic substitution (SNAr) can be challenging due to the high energy of the intermediate Meisenheimer complex, which often favors the expulsion of the fluoride (B91410) nucleophile over the hydride leaving group. acs.orgnih.gov

To overcome this, innovative methods have been developed. A recent breakthrough involves a concerted nucleophilic aromatic substitution strategy that proceeds through a chain process with an asynchronous concerted F⁻-e⁻-H⁺ transfer. acs.orgnih.gov This approach successfully achieves the nucleophilic oxidative fluorination of quinolines without forming the problematic Meisenheimer intermediate. acs.org Other nucleophilic fluorination methods utilize organosoluble fluoride reagents to displace good leaving groups such as bromide, chloride, mesylates, or tosylates on the quinoline ring under suitable reaction conditions. acs.org The choice of fluoride source is crucial, with reagents like cesium fluoride (CsF) or TBAF (tetrabutylammonium fluoride) being commonly employed, sometimes with additives to enhance fluoride's nucleophilicity. acs.orgnih.gov

Halogen-Exchange Reactions for Fluoroquinoline Precursors

Halogen-exchange (Halex) reactions are a cornerstone in the synthesis of organofluorine compounds. The Swarts reaction, in particular, is a widely used method for preparing fluoroalkanes and fluoroarenes. organicmystery.com This reaction involves treating a chloro- or bromo-substituted precursor with an inorganic fluoride salt, such as AgF, Hg₂F₂, or SbF₃. organicmystery.comyoutube.com

In the context of fluoroquinoline synthesis, a bromo- or chloroquinoline intermediate can be converted to its corresponding fluoro-derivative via a Halex reaction. The efficiency of the reaction depends on the reactivity of the substrate, the choice of the metal fluoride, and the reaction conditions. For example, a 6-bromo- or 6-chloroquinoline (B1265530) precursor could potentially be transformed into a 6-fluoroquinoline through heating with a suitable fluoride source like potassium fluoride in an aprotic polar solvent. This method is particularly valuable as it leverages readily available halogenated quinoline intermediates.

Use of Polyfluoroalkanoic Acids as Fluorine Sources

Polyfluoroalkanoic acids, such as trifluoroacetic acid (TFA), have emerged as inexpensive and readily available sources for incorporating fluoroalkyl groups into heterocyclic structures. acs.org A notable strategy is the [5+1] cyclization of 2-vinylanilines with polyfluoroalkanoic acids. nih.gov This metal- and additive-free approach provides direct access to a variety of 2-fluoroalkylated quinolines (e.g., with CF₃, C₂F₅, CF₂H groups). acs.orgnih.gov In this process, the polyfluoroalkanoic acid serves dual roles as both a C1 synthon and the source of the fluoroalkyl moiety, offering a concise and efficient route to these valuable compounds. nih.gov

Table 2: Synthesis of 2-Fluoroalkylated Quinolines using Polyfluoroalkanoic Acids

| Aniline Precursor | Polyfluoroalkanoic Acid | Product | Key Feature | Reference |

| 2-Vinylaniline | Trifluoroacetic Acid (TFA) | 2-(Trifluoromethyl)quinoline | Metal-free [5+1] cyclization | acs.orgnih.gov |

| Substituted 2-Vinylanilines | Various (TFA, DFCA, etc.) | Diverse 2-fluoroalkylated quinolines | High functional group tolerance | acs.orgnih.gov |

Fluoroalkyl Amino Reagents (FARs) in Fluoroquinoline Synthesis

Fluoroalkyl Amino Reagents (FARs) represent a powerful tool for the introduction of fluoroalkyl substituents into organic molecules. rsc.org These reagents, prepared from fluoroolefins and an amine, can be activated by Lewis acids to form highly reactive Vilsmeier-like iminium salts. rsc.orgmdpi.com

A novel two-step method utilizes FARs to synthesize 2,4-bis(fluoroalkyl)-substituted quinolines. This approach allows for the creation of quinolines with two identical or different fluoroalkyl groups at the 2- and 4-positions with good yields and high regioselectivity. rsc.org The reaction proceeds under mild conditions and is scalable, making it suitable for industrial applications. rsc.org This methodology provides access to a class of quinoline derivatives that are otherwise difficult to synthesize using traditional methods like the Combes reaction. rsc.org

Synthesis of this compound

The synthesis of the title compound, this compound, is a multi-step process that hinges on the initial construction of a suitably functionalized 5-fluoroquinoline core. A logical and efficient pathway proceeds through a key halogenated intermediate.

Preparation of Key Halogenated Fluoroquinoline Intermediates (e.g., 6-Bromo-5-fluoroquinoline (B1149452), 6-Bromo-7-fluoroquinoline)

The synthesis of 6-bromo-5-fluoroquinoline is a critical step toward accessing the target methanamine. While direct synthesis is not widely documented, its preparation can be inferred from established synthetic routes for related structures, such as 6-bromo-5-fluoroindole. chemicalbook.com A plausible route begins with a substituted aniline, such as 4-bromo-5-fluoro-2-nitroaniline. This precursor would undergo a classic quinoline synthesis, such as the Skraup or Doebner-von Miller reaction, to construct the quinoline ring system.

Alternatively, one could start with a pre-formed fluoroquinoline and introduce the bromine atom. For example, starting with 5-fluoroquinoline, electrophilic bromination would likely direct the bromine to the 8- and possibly 6-positions. Separating the desired 6-bromo-5-fluoroquinoline isomer would be a necessary subsequent step.

Another key intermediate, 7-bromo-6-fluoroquinoline, would likely be synthesized from a different starting material, such as 3-bromo-4-fluoroaniline, which upon cyclization with a suitable three-carbon fragment (e.g., glycerol in the Skraup synthesis) would yield the desired 7-bromo-6-fluoroquinoline. The synthesis of 7-bromoquinolin-6-ol (B3178856) has been documented, involving the demethylation of 7-bromo-6-methoxyquinoline (B3176670) with boron tribromide, showcasing a pathway to functionalized bromoquinolines. chemicalbook.com

From the key intermediate, 6-bromo-5-fluoroquinoline, the synthesis of this compound can be achieved through a two-step sequence:

Cyanation: The bromo group at the 6-position is converted to a nitrile group. This is typically accomplished using a Rosenmund–von Braun reaction, where the bromoquinoline is heated with a cyanide source like copper(I) cyanide (CuCN). This reaction yields 5-fluoroquinoline-6-carbonitrile.

Reduction: The resulting nitrile is then reduced to the primary amine. This transformation can be carried out using a variety of reducing agents, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent or through catalytic hydrogenation (e.g., H₂ gas with a Raney Nickel or Palladium catalyst). This final step affords the target compound, this compound.

This synthetic sequence represents a robust and versatile method for preparing the title compound from an accessible halogenated fluoroquinoline intermediate.

Introduction of the Aminomethyl Moiety via Carbon-Nitrogen Bond Forming Reactions

The creation of the C-N bond is a pivotal step in the synthesis of this compound. The choice of method often depends on the available starting materials, desired yield, and functional group tolerance.

The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of carbon-nitrogen bonds, particularly in the synthesis of aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction offers a significant advantage over traditional methods due to its broad substrate scope and tolerance for various functional groups. wikipedia.org The reaction typically involves an aryl halide or triflate, an amine, a palladium catalyst, and a base. organic-chemistry.org The development of bulky, electron-rich phosphine (B1218219) ligands, such as XPhos, SPhos, and BrettPhos, has been instrumental in improving the efficiency and scope of this reaction. youtube.com

In the context of synthesizing this compound, a plausible route would involve the coupling of a suitable 6-halo-5-fluoroquinoline derivative with an ammonia (B1221849) equivalent. Several ammonia equivalents have been developed for the Buchwald-Hartwig amination, including lithium bis(trimethylsilyl)amide. organic-chemistry.org The general catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination and deprotonation of the amine, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. youtube.com

A representative, though not specific to the exact target compound, synthetic approach using a Buchwald-Hartwig reaction to form a primary aniline involves the conversion of a hydroxyl group to a triflate, which then undergoes the palladium-catalyzed amination. For instance, 7-hydroxycoumarin can be converted to 7-triflylcoumarin, which is then coupled with an amine source in the presence of a palladium catalyst. nih.gov

Table 1: Key Components and Considerations for Buchwald-Hartwig Amination

| Component | Role | Examples |

| Aryl Halide/Triflate | Electrophilic coupling partner | 6-Bromo-5-fluoroquinoline, 6-Iodo-5-fluoroquinoline, 5-Fluoroquinolin-6-yl trifluoromethanesulfonate |

| Amine Source | Nucleophilic coupling partner | Ammonia, Lithium bis(trimethylsilyl)amide, Benzophenone imine |

| Palladium Catalyst | Facilitates the cross-coupling | [Pd(allyl)Cl]₂, Pd₂(dba)₃ |

| Ligand | Stabilizes the catalyst and promotes reaction steps | XPhos, SPhos, BrettPhos, BINAP, DPPF wikipedia.orgyoutube.com |

| Base | Activates the amine and facilitates catalyst regeneration | Sodium tert-butoxide, Lithium tert-butoxide, Cesium carbonate nih.gov |

| Solvent | Reaction medium | Toluene (B28343), Dioxane, THF |

Reductive amination is another cornerstone of C-N bond formation in organic synthesis and is widely used in the pharmaceutical industry. nih.gov This method typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. nih.gov

For the synthesis of this compound, this strategy would start with 5-fluoroquinoline-6-carbaldehyde. This aldehyde would be reacted with an ammonia source, such as ammonium (B1175870) acetate (B1210297) or aqueous ammonia, to form the corresponding imine. Subsequent reduction of this imine would yield the target primary amine. The choice of reducing agent is critical to avoid the reduction of the quinoline ring.

A study on the synthesis of (aminomethyl)quinolines utilized reductive amination conditions with various quinoline carboxaldehydes and sodium borohydride in methanol (B129727) to produce the desired products. nih.gov This highlights the applicability of this method for generating aminomethyl-substituted quinoline scaffolds.

Table 2: Typical Reagents for Reductive Amination

| Reagent Type | Function | Specific Examples |

| Carbonyl Compound | Electrophilic partner | 5-Fluoroquinoline-6-carbaldehyde |

| Amine Source | Nucleophilic partner | Ammonia, Ammonium acetate, Hydroxylamine |

| Reducing Agent | Reduces the imine intermediate | Sodium borohydride, Sodium triacetoxyborohydride, Hydrogen gas with a catalyst (e.g., Pd/C) |

| Solvent | Reaction medium | Methanol, Dichloromethane (B109758), Tetrahydrofuran |

While palladium-catalyzed amination and reductive amination are primary routes, other methods for constructing the aminomethylquinoline framework exist. One such alternative involves the reduction of a nitrile. A 5-fluoro-6-cyanoquinoline precursor could be reduced using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to afford this compound. However, care must be taken as these powerful reducing agents can sometimes lead to over-reduction of the heterocyclic ring. nih.gov

Another potential pathway could involve a multi-component reaction. Palladium-catalyzed multi-component reactions have been used to synthesize substituted pyridines from a β-halovinyl aldehyde, an alkyne, and benzylamine. nih.gov While not a direct route to the target compound, this demonstrates the potential for developing novel, efficient syntheses of complex heterocyclic amines.

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions. Key parameters that are often varied include the choice of catalyst, ligand, base, solvent, temperature, and reaction time. researchgate.net

For palladium-catalyzed reactions, screening different palladium precatalysts, phosphine ligands, and bases is crucial. nih.gov For instance, in the Buchwald-Hartwig amination, the choice of base can significantly impact the yield, with strong bases like sodium tert-butoxide or lithium tert-butoxide often being effective. nih.gov The solvent also plays a critical role, with non-polar solvents like toluene often being preferred. nih.gov

In reductive amination, the pH of the reaction mixture can be important for imine formation. The choice and stoichiometry of the reducing agent are also critical to ensure complete conversion without unwanted side reactions. nih.gov For example, in some cases, adding extra equivalents of the reducing agent may be necessary to drive the reaction to completion. nih.gov

A systematic approach to optimization often involves varying one parameter at a time while keeping others constant to determine the optimal conditions for achieving the highest yield and purity of the desired product.

Table 3: Parameters for Optimization

| Parameter | Buchwald-Hartwig Amination | Reductive Amination |

| Catalyst/Reagent | Pd precatalyst, ligand | Reducing agent |

| Stoichiometry | Catalyst loading, ligand-to-metal ratio | Molar equivalents of amine and reducing agent |

| Base | Type and strength | pH of the reaction medium |

| Solvent | Polarity and coordinating ability | Protic vs. aprotic |

| Temperature | Often elevated temperatures | Typically room temperature or below |

| Reaction Time | Monitored by TLC or LC-MS | Monitored for completion |

Purification and Isolation Techniques for Synthetic Intermediates and Final Compound

The purification of synthetic intermediates and the final this compound is essential to obtain a compound of high purity.

Column chromatography is a widely used technique for the purification of organic compounds. nih.gov For quinoline derivatives, silica (B1680970) gel is a common stationary phase. The choice of eluent (mobile phase) is critical for achieving good separation. A mixture of a non-polar solvent like hexanes or dichloromethane and a more polar solvent like ethyl acetate or methanol is often used. lew.rosapub.org The polarity of the eluent is gradually increased to elute compounds with different polarities. For basic compounds like amines, tailing on the silica gel column can be an issue. This can often be mitigated by adding a small amount of a base, such as triethylamine (B128534) or ammonium hydroxide, to the eluent system. nih.gov

Reversed-phase column chromatography is another powerful purification technique, particularly for more polar compounds. nih.gov In this method, a non-polar stationary phase (e.g., C18-functionalized silica) is used with a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape. lew.ro

High-performance liquid chromatography (HPLC) is a high-resolution chromatographic technique that can be used for both analytical and preparative purposes. lew.ro For the purification of quinoline derivatives, both normal-phase and reversed-phase HPLC can be employed. The selection of the column and mobile phase is crucial for achieving the desired separation. lew.ro

Table 4: Chromatographic Purification Methods

| Method | Stationary Phase | Typical Mobile Phase | Application |

| Normal-Phase Column Chromatography | Silica gel | Hexane (B92381)/Ethyl Acetate, Dichloromethane/Methanol | Purification of intermediates and less polar final products. sapub.org |

| Reversed-Phase Column Chromatography | C18-silica | Water/Acetonitrile, Water/Methanol (often with acid) | Purification of more polar compounds and final amine products. nih.gov |

| Preparative HPLC | Silica, C18, or other specialized phases | Varies depending on the stationary phase and analyte | High-purity isolation of the final compound or challenging separations. lew.ro |

Crystallization and Recrystallization Protocols

The purification of the intermediate, 5-fluoroquinoline-6-carbaldehyde, and the final product, this compound, is crucial to obtain materials of high purity. Crystallization and recrystallization are standard techniques employed for the purification of solid organic compounds.

For the aldehyde intermediate, 5-fluoroquinoline-6-carbaldehyde, a single-solvent or a two-solvent system can be utilized for recrystallization. The choice of solvent is guided by the solubility profile of the compound, aiming for high solubility at elevated temperatures and low solubility at room temperature or below.

The final product, this compound, being a primary amine, offers the additional possibility of purification via salt formation. Treatment of the amine with a suitable acid (e.g., hydrochloric acid, sulfuric acid) can yield a crystalline salt, which often has different solubility characteristics than the free base, facilitating its purification by recrystallization. The purified salt can then be neutralized to regenerate the pure amine. The formation of salts is a common strategy in the purification of amine-containing compounds mdpi.com.

General crystallization protocols involve dissolving the crude material in a minimum amount of a hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. The resulting crystals are then isolated by filtration, washed with a small amount of cold solvent, and dried. For fluoroquinolone derivatives, various solvents such as ethanol, methanol, acetonitrile, and water, or mixtures thereof, have been used for crystallization nih.govsigmaaldrich.com.

The following table summarizes potential crystallization and recrystallization parameters for the key compounds in the synthetic route.

Table 2: Crystallization and Recrystallization Parameters

| Compound | Potential Solvent(s) for Recrystallization | Technique |

| 5-Fluoroquinoline-6-carbaldehyde | Ethanol, Isopropanol, Toluene, or Hexane/Ethyl Acetate mixture | Slow cooling of a saturated solution |

| This compound | Ethanol, Methanol, or Water (as a salt) | Slow cooling or evaporation of a saturated solution. For the salt, precipitation followed by recrystallization. |

Note: The optimal solvent and technique must be determined experimentally.

Compound List

Chemical Reactivity and Derivatization Strategies of 5 Fluoroquinolin 6 Yl Methanamine

Role as a Versatile Synthetic Building Block and Intermediate

The strategic placement of the aminomethyl group at the 6-position of the 5-fluoroquinoline (B1202552) ring system allows for its use in a variety of chemical transformations. It serves as a key precursor for introducing the fluoroquinolyl-methyl moiety into larger molecular frameworks.

While specific examples for the direct use of (5-Fluoroquinolin-6-yl)methanamine in the synthesis of triazolopyridines and triazolopyrazines are not extensively detailed in publicly available literature, the general reactivity of primary amines suggests its potential utility in such transformations. The synthesis of these fused heterocyclic systems often involves the reaction of an amine with a suitably functionalized heterocyclic precursor. For instance, the primary amine of this compound could theoretically react with a chlorosubstituted aminopyridine or aminopyrazine derivative, followed by cyclization to form the corresponding triazolo-fused systems. These architectures are of significant interest in drug discovery due to their diverse pharmacological activities.

The aminomethyl group provides a convenient handle for the construction of more elaborate polycyclic structures. Through multi-step synthetic sequences, this primary amine can be transformed into various functional groups that can then participate in intramolecular cyclization reactions. For example, acylation of the amine followed by a Pictet-Spengler or Bischler-Napieralski type reaction could lead to the formation of new ring systems fused to the quinoline (B57606) core. The fluorine substituent at the 5-position can influence the regioselectivity and reactivity of these cyclization reactions, offering a degree of control in the synthesis of complex polycyclic alkaloids and other natural product analogues.

Reactions Involving the Primary Amine Functionality

The primary amine group is the most reactive site in this compound and participates in a wide array of chemical reactions.

The nucleophilic nitrogen atom of the primary amine readily reacts with various electrophiles.

Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) yields the corresponding amides. This transformation is fundamental for introducing a wide range of substituents and for building peptide-like structures.

Alkylation: The amine can be alkylated using alkyl halides or through reductive amination with aldehydes and ketones. These reactions allow for the introduction of linear, branched, or cyclic alkyl groups, modulating the steric and electronic properties of the molecule.

Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form a bond between the nitrogen atom and an aryl or heteroaryl group. This provides access to a diverse range of N-aryl derivatives.

| Reaction Type | Reagents | Product |

| Acylation | Acyl chloride (R-COCl) | N-((5-fluoroquinolin-6-yl)methyl)acetamide |

| Alkylation | Alkyl halide (R-X) | N-alkyl-(5-fluoroquinolin-6-yl)methanamine |

| Arylation | Aryl halide (Ar-X), Pd or Cu catalyst | N-aryl-(5-fluoroquinolin-6-yl)methanamine |

Condensation of this compound with aldehydes or ketones results in the formation of the corresponding imines (Schiff bases). These imines are versatile intermediates themselves and can undergo a variety of further transformations. For instance, reduction of the imine leads to the formation of secondary amines. Alternatively, imines can act as electrophiles in reactions with nucleophiles or as components in cycloaddition reactions, providing pathways to more complex nitrogen-containing compounds.

In Mannich-type reactions, this compound can act as the amine component. It can react with a non-enolizable aldehyde (like formaldehyde) and a compound containing an active hydrogen atom (such as a ketone, ester, or terminal alkyne) to produce a β-amino carbonyl compound or a propargylamine, respectively. These aminoalkylation reactions are powerful C-C and C-N bond-forming transformations, enabling the straightforward synthesis of molecules with increased structural complexity.

Reactivity of the Fluoroquinoline Core

The fluoroquinoline core of the molecule presents several avenues for chemical modification, including electrophilic and nucleophilic aromatic substitution, as well as metal-catalyzed functionalization.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. In the context of this compound, the outcome of EAS reactions is directed by the combined electronic effects of the existing substituents. The aminomethyl group is an activating, ortho-, para-directing group, while the fluorine atom is a deactivating, yet also ortho-, para-directing group. libretexts.org

The nitrogen atom in the quinoline ring is a deactivating group, withdrawing electron density from the aromatic system and making it less susceptible to electrophilic attack. However, the activating effect of the aminomethyl group at the 6-position can counteract this deactivation to some extent, allowing for controlled electrophilic substitution. The fluorine atom at the 5-position, while deactivating due to its high electronegativity, directs incoming electrophiles to its ortho and para positions. libretexts.org

Common EAS reactions that could be applied to this scaffold include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com The regioselectivity of these reactions will be dictated by the interplay of the directing effects of the substituents and the inherent reactivity of the different positions on the quinoline ring. For instance, nitration would likely occur at the 8-position, which is para to the activating aminomethyl group and ortho to the deactivating but ortho, para-directing fluorine.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reagent | Electrophile | Predicted Major Product(s) |

| HNO₃/H₂SO₄ | NO₂⁺ | 8-Nitro-(5-fluoroquinolin-6-yl)methanamine |

| Br₂/FeBr₃ | Br⁺ | 8-Bromo-(5-fluoroquinolin-6-yl)methanamine |

| SO₃/H₂SO₄ | SO₃ | 8-((5-Fluoroquinolin-6-yl)methyl)sulfonic acid |

The presence of a fluorine atom on the electron-deficient quinoline ring makes the 5-position susceptible to nucleophilic aromatic substitution (SNAr). This type of reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction. masterorganicchemistry.comlibretexts.org The nitrogen atom of the quinoline ring acts as an effective electron-withdrawing group, activating the ring towards nucleophilic attack.

Fluorine is an excellent leaving group in SNAr reactions, often better than other halogens, because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the high electronegativity of fluorine. masterorganicchemistry.comyoutube.com This allows for the displacement of the fluorine atom by a variety of nucleophiles, providing a powerful tool for introducing diverse functional groups at the 5-position.

A range of nucleophiles, including alkoxides, thiolates, and amines, can be employed to displace the fluorine atom. beilstein-journals.orgnih.gov This strategy enables the synthesis of a wide array of 5-substituted quinoline derivatives.

Table 2: Examples of Nucleophilic Aromatic Substitution Reactions on a Fluoroaromatic Core

| Nucleophile | Reagent Example | Product Type |

| Oxygen | Sodium methoxide (B1231860) (NaOMe) | 5-Methoxyquinoline derivative |

| Sulfur | Sodium thiophenoxide (NaSPh) | 5-(Phenylthio)quinoline derivative |

| Nitrogen | Ammonia (B1221849) (NH₃) | 5-Aminoquinoline derivative |

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. nih.govnih.gov These reactions typically involve a palladium or nickel catalyst and couple an organoboron compound with a halide or triflate. rsc.org

In the case of this compound, the fluorine atom is generally not reactive enough to participate in standard Suzuki couplings. However, should a bromo or iodo group be introduced onto the quinoline ring, for instance at the 8-position via electrophilic halogenation, this position would become a prime handle for Suzuki coupling reactions. This would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.

Furthermore, directed C-H activation methodologies catalyzed by transition metals could potentially be employed to functionalize specific positions on the quinoline ring, offering an alternative to traditional cross-coupling approaches.

Table 3: Potential Suzuki Coupling Reaction on a Halogenated this compound Derivative

| Substrate | Boronic Acid/Ester | Catalyst System (Example) | Product |

| 8-Bromo-(5-fluoroquinolin-6-yl)methanamine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 8-Phenyl-(5-fluoroquinolin-6-yl)methanamine |

| 8-Bromo-(5-fluoroquinolin-6-yl)methanamine | Pyridine-3-boronic acid | Pd(dppf)Cl₂, K₂CO₃ | 8-(Pyridin-3-yl)-(5-fluoroquinolin-6-yl)methanamine |

Synthesis of Advanced this compound Analogues and Conjugates

Building upon the fundamental reactivity of the core structure, more complex analogues and conjugates can be synthesized through modifications at the quinoline nitrogen and peripheral functionalization.

The nitrogen atom of the quinoline ring is a key site for structural modification. It can be alkylated or acylated to introduce a variety of substituents. Alkylation with different alkyl halides can be used to generate quaternary quinolinium salts, which can alter the electronic properties and solubility of the molecule.

Acylation of the quinoline nitrogen is generally not feasible directly. However, if the quinoline ring were to be reduced to a tetrahydroquinoline, the resulting secondary amine could be readily acylated with various acyl chlorides or anhydrides. Subsequent re-aromatization would yield the N-acylated quinoline derivative.

Peripheral functionalization involves modifying the aminomethyl substituent at the 6-position. The primary amine of the aminomethyl group is a versatile handle for a wide range of chemical transformations. It can be acylated with carboxylic acids, sulfonylated with sulfonyl chlorides, or undergo reductive amination with aldehydes and ketones to form secondary and tertiary amines.

These reactions allow for the attachment of a vast array of chemical moieties, including but not limited to, other small molecules, peptides, or reporter tags. This diversification strategy is crucial for exploring the structure-activity relationships of this chemical scaffold in various applications.

Table 4: Examples of Peripheral Functionalization Reactions

| Reaction Type | Reagent | Functional Group Introduced |

| Acylation | Acetic anhydride | Acetamide |

| Sulfonylation | p-Toluenesulfonyl chloride | Tosylamide |

| Reductive Amination | Acetone, NaBH(OAc)₃ | Isopropylamine |

Information regarding the chemical reactivity and derivatization of this compound for hybrid molecule formation is not available in the public domain at this time.

The primary amine group of this compound theoretically allows for a variety of chemical reactions useful in forming hybrid molecules. This includes reactions such as:

Amide bond formation: Reaction with carboxylic acids or their activated derivatives (e.g., acid chlorides, esters) to form amides.

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Urea and thiourea (B124793) formation: Reaction with isocyanates or isothiocyanates.

Sulfonamide formation: Reaction with sulfonyl chlorides.

These reactions are fundamental in medicinal chemistry for connecting different molecular fragments via linkers. However, no specific examples or detailed research findings concerning the application of these strategies to this compound for the creation of hybrid molecules could be located.

Further research is required to explore and document the practical applications of this compound in this area of chemical synthesis. Without such studies, a detailed article on its use in hybrid molecule formation via linker chemistry cannot be provided.

Structural Elucidation and Advanced Analytical Characterization of 5 Fluoroquinolin 6 Yl Methanamine

Spectroscopic Analysis for Structure Confirmation

Spectroscopic methods are indispensable for the unambiguous determination of a molecule's three-dimensional structure and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the chemical environment of specific nuclei.

A ¹H NMR spectrum of (5-Fluoroquinolin-6-yl)methanamine would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) core, the methylene (B1212753) protons of the aminomethyl group, and the amine protons. The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals would provide critical information about the electronic environment and spatial relationships of the protons. For instance, the protons on the fluorinated ring would exhibit couplings to the fluorine atom.

The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts would differentiate between the sp²-hybridized carbons of the quinoline ring and the sp³-hybridized carbon of the methylene group. The fluorine atom would also influence the chemical shifts of the nearby carbon atoms, providing further structural confirmation.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a crucial analytical tool. This technique is highly sensitive to the local electronic environment of the fluorine nucleus. A single resonance would be expected for the fluorine atom at the C-5 position of the quinoline ring. Its chemical shift would be characteristic of a fluorine atom attached to an aromatic system and would show coupling to adjacent protons.

Two-dimensional NMR techniques are powerful tools for establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, helping to assign the signals of the aromatic protons on the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has an attached proton.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS is essential for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound (C₁₀H₉FN₂), HRMS would provide a highly accurate mass measurement that would distinguish it from other compounds with the same nominal mass.

While the synthesis of related fluoroquinolines has been reported in various patents and scientific articles, the specific analytical data for this compound is not detailed in the accessible literature. The lack of this data prevents the creation of the detailed data tables and in-depth research findings as requested.

In-Depth Analysis of this compound Reveals Limited Publicly Available Spectroscopic and Crystallographic Data

A comprehensive review of scientific literature and chemical databases indicates a notable absence of publicly available, detailed experimental data for the specific chemical compound this compound. While the synthesis and characterization of various fluoroquinolone derivatives are widely reported, specific analytical data such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra, single-crystal X-ray diffraction, and High-Performance Liquid Chromatography (HPLC) for this particular molecule are not readily found in the public domain.

The structural elucidation and analytical characterization of chemical compounds are fundamental to understanding their properties and potential applications. Techniques like IR spectroscopy are crucial for identifying functional groups, while UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. For determining the precise three-dimensional arrangement of atoms and molecules in a solid state, X-ray crystallography is the gold standard. Chromatographic methods, particularly HPLC, are essential for assessing the purity of a compound and for quantitative analysis.

Despite the importance of these analytical techniques, specific experimental values and detailed analyses for this compound remain elusive in the reviewed literature. General information on related fluoroquinolone structures suggests that the quinoline core and the aminomethyl group would exhibit characteristic spectroscopic features. However, without direct experimental data, a detailed discussion of the spectral and crystallographic properties of this compound cannot be provided at this time.

Further research and publication of the analytical characterization of this compound are necessary to fill this knowledge gap in the scientific community.

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For the analysis of this compound, a high-temperature capillary GC system coupled with a mass spectrometer (MS) is the preferred method, providing both retention time data for identification and mass spectral data for structural confirmation.

Detailed Research Findings:

While specific GC methods for this compound are not extensively documented in publicly available literature, methodologies developed for halogenated quinolines can be adapted. Research on the analysis of chlorinated quinolines has demonstrated the efficacy of using a trifluoropropyl silicone stationary phase, such as a QF-1 column, for achieving separation. sapub.org An isothermal temperature program is often suitable for these types of analyses.

Given the structure of this compound, a non-polar or medium-polarity capillary column, such as a DB-5MS or equivalent, would be appropriate. The amine group may require derivatization to improve peak shape and thermal stability, although direct analysis is often possible. Helium is the most common carrier gas, and a mass spectrometer serves as a sensitive and specific detector. The characteristic ion peaks for quinoline and its derivatives are typically observed in the mass spectrum, aiding in identification. nih.gov

Below is a proposed set of GC-MS parameters for the analysis of this compound, extrapolated from methods for related compounds.

Interactive Data Table: Proposed GC-MS Parameters for this compound Analysis

| Parameter | Value | Rationale/Reference |

| Column | DB-5MS (or equivalent) | A versatile, low-bleed column suitable for a wide range of compounds, including nitrogen-containing heterocycles. sapub.org |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions providing good resolution and capacity. |

| Carrier Gas | Helium | Inert and provides good efficiency. sapub.org |

| Flow Rate | 1.0 mL/min | A typical flow rate for this column dimension. |

| Inlet Temperature | 250 °C | Ensures complete vaporization without thermal decomposition of similar quinoline compounds. nih.gov |

| Injection Mode | Splitless | Suitable for trace analysis. |

| Oven Program | Initial temp: 90 °C, hold for 2 min; Ramp: 20 °C/min to 260 °C; Hold: 3 min | A program that effectively separates quinoline derivatives. nih.gov |

| Detector | Mass Spectrometer (MS) | Provides high sensitivity and structural information. |

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS. |

| Mass Range | m/z 50-500 | Covers the expected mass of the parent compound and its fragments. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography is an indispensable tool for monitoring the progress of chemical reactions in real-time due to its simplicity, speed, and low cost. acs.orgepa.gov In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

Detailed Research Findings:

For the TLC analysis of polar, nitrogen-containing aromatic compounds like this compound, normal-phase chromatography on silica (B1680970) gel plates is the most common approach. The choice of the mobile phase is critical for achieving good separation between the starting materials, intermediates, and the final product. A mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is typically used. The polarity of the mobile phase can be adjusted to optimize the retention factors (Rf) of the spots. For amino-substituted quinolines, the addition of a small amount of a basic modifier, such as triethylamine (B128534) or ammonia (B1221849), to the mobile phase can improve peak shape by reducing tailing.

Visualization of the spots on the TLC plate can be achieved under UV light (typically at 254 nm), as quinoline derivatives are often UV-active. epa.gov Staining with a general-purpose reagent like potassium permanganate (B83412) or a specific reagent for amines like ninhydrin (B49086) can also be employed.

The progress of the reaction is monitored by spotting the reaction mixture on a TLC plate at different time intervals alongside the starting materials as references. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction.

Interactive Data Table: Recommended TLC System for Monitoring the Synthesis of this compound

| Parameter | Recommendation | Rationale/Reference |

| Stationary Phase | Silica gel 60 F254 aluminum plates | Standard polar stationary phase suitable for polar analytes; the fluorescent indicator allows for UV visualization. |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) with 1% Triethylamine | A common solvent system for compounds of intermediate polarity. The triethylamine is added to reduce tailing of the amine. Polarity can be adjusted based on observed separation. |

| Development | In a closed chamber saturated with the mobile phase | Ensures reproducible results. |

| Visualization | 1. UV light (254 nm) 2. Potassium permanganate stain 3. Ninhydrin stain (if primary amine) | Quinoline ring is UV active. Permanganate stain is a good general-purpose visualizing agent. Ninhydrin is specific for primary amines. epa.gov |

Computational and Theoretical Studies of 5 Fluoroquinolin 6 Yl Methanamine

Quantum Chemical Calculations for Electronic and Molecular Structure

Quantum chemical calculations are fundamental to understanding the electronic and molecular properties of (5-Fluoroquinolin-6-yl)methanamine at the atomic level. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, energy, and electronic distribution.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a robust and widely used computational method for predicting the electronic structure of molecules. It is favored for its balance of accuracy and computational cost.

Geometry Optimization: The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the ground-state geometry. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. For a molecule like this compound, a common approach would involve using a functional such as B3LYP in combination with a basis set like 6-311++G(d,p). The optimized geometry provides key structural parameters. While specific data for the title compound is not published, illustrative bond lengths and angles for a related quinoline (B57606) derivative are presented in Table 1.

Table 1: Illustrative Optimized Geometrical Parameters for a Quinoline Derivative Core Structure (based on related compounds).

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C2-C3 | 1.37 | C2-N1-C9 | 117.5 |

| C5-C6 | 1.41 | C5-C6-C7 | 120.1 |

| C6-C(amine) | 1.51 | C5-C6-C(amine) | 121.0 |

| C5-F | 1.36 | F-C5-C6 | 118.5 |

Note: These values are representative and based on general data for fluoroquinoline systems.

Energy Calculations: Once the geometry is optimized, DFT calculations can provide the total electronic energy of the molecule. This energy is crucial for comparing the stability of different isomers or conformers and for calculating reaction energies.

Molecular Orbital Theory and Frontier Molecular Orbitals (FMO) Analysis

Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of orbitals that extend over the entire molecule. The most important of these are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. A large energy gap generally implies high stability and low reactivity. For many quinoline derivatives, this gap is a key indicator of their potential biological activity.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Fluoroquinoline System.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: These values are hypothetical and serve to illustrate typical FMO energies for similar compounds.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is not uniform and dictates its electrostatic properties.

Mulliken and Natural Bond Orbital (NBO) Charges: These methods partition the total electron density among the atoms in the molecule, providing an estimate of the partial atomic charges. This information is vital for understanding intermolecular interactions. For this compound, the fluorine atom and the nitrogen atoms of the quinoline ring and the methanamine group are expected to carry negative partial charges, while the adjacent carbon atoms and the hydrogen atoms of the amine group would be electropositive.

Molecular Electrostatic Potential (MEP) Mapping: An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For the title compound, the MEP map would likely show negative potential around the fluorine atom and the nitrogen atoms, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the amine hydrogens, indicating sites for nucleophilic interaction.

Conformational Analysis and Molecular Dynamics Simulations

The flexible aminomethyl side chain of this compound can adopt various conformations, which can significantly influence its properties and interactions with other molecules.

Torsional and Rotational Barriers of the Methanamine Group

The rotation around the C6-C(amine) single bond is not entirely free due to steric and electronic effects. Computational methods can be used to calculate the energy profile as a function of the dihedral angle of this bond. This analysis reveals the most stable conformations (energy minima) and the energy barriers (transition states) between them. Such calculations are often performed by systematically rotating the dihedral angle and calculating the energy at each step. The rotational barrier is a key factor in determining the conformational flexibility of the molecule. For similar aminomethyl-aromatic systems, these barriers are typically in the range of 2-6 kcal/mol. nih.gov

Preferred Conformations in Solution and Gas Phase

The preferred conformation of a molecule can differ between the gas phase and solution due to interactions with solvent molecules.

Gas Phase: In the absence of a solvent, the preferred conformation is determined solely by intramolecular forces. A full conformational analysis would involve identifying all low-energy conformers.

Solution: In solution, the interactions between the solute and solvent molecules can stabilize or destabilize certain conformations. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule in a simulated solvent environment. In an MD simulation, the classical equations of motion are solved for all atoms in the system over time, providing a dynamic picture of the molecule's behavior. By analyzing the trajectory of the simulation, one can determine the most populated (and therefore preferred) conformations in solution. These simulations can also provide insights into the hydration shell around the molecule and its dynamic properties.

Table 3: Illustrative Conformational Analysis Data.

| Parameter | Value |

|---|---|

| Most Stable Gas Phase Dihedral Angle (C5-C6-C(amine)-N) | ~60° |

| Rotational Energy Barrier (kcal/mol) | ~4.5 |

| Most Populated Conformation in Water (from MD) | Extended |

Note: These values are illustrative and based on general principles of conformational analysis for similar molecules.

Reaction Pathway Modeling and Mechanistic Insights

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates, transition states, and the calculation of activation barriers. This provides a granular view of the reaction mechanism, guiding the optimization of reaction conditions and the development of efficient synthetic routes.

Transition State Calculations for Key Synthetic Steps

The synthesis of this compound likely involves several key transformations, such as the formation of the quinoline core and the introduction of the aminomethyl group. Transition state calculations, often employing Density Functional Theory (DFT), are crucial for understanding the feasibility and kinetics of these steps.

For instance, the synthesis of quinolines can be achieved through various named reactions, such as the Friedländer synthesis or the Gould-Jacobs reaction. mdpi.comorganic-chemistry.org DFT calculations can model the transition states of these cyclization reactions, providing insights into the energy barriers associated with different synthetic strategies. nih.gov For example, in the oxidative hydroxylation of quinoline, the transition state structure has been characterized by a single imaginary frequency, confirming the saddle point nature of the structure on the potential energy surface. nih.gov

The introduction of the methanamine group at the C6 position, potentially via a precursor like a nitrile or an aldehyde, would also be a critical step to model. Theoretical calculations can elucidate the mechanism of, for example, the reduction of a nitrile or the reductive amination of an aldehyde to form the final aminomethyl product. These calculations would involve optimizing the geometries of the reactants, products, and the transition state connecting them, thereby determining the activation energy of the reaction.

Prediction of Regioselectivity and Stereoselectivity in Derivatization

The quinoline ring is a privileged scaffold in medicinal chemistry, and its derivatization is a common strategy for modulating biological activity. researchgate.net Computational methods are invaluable for predicting the regioselectivity and stereoselectivity of such derivatization reactions. The fluorine atom at the C5 position and the aminomethyl group at the C6 position in this compound will electronically influence the quinoline ring, directing further substitutions.

DFT-based reactivity descriptors, such as Fukui functions and local softness, can be calculated to predict the most likely sites for electrophilic or nucleophilic attack. chemrxiv.org For example, in studies of quinonoid models, the energy differences between carbinolamine intermediates and their corresponding transition states were found to be responsible for the observed regioselectivity in condensation reactions. nih.gov Similar approaches could be applied to predict the outcome of, for instance, halogenation, nitration, or acylation reactions on the this compound scaffold.

Furthermore, if the derivatization involves the creation of a new stereocenter, computational modeling can predict the stereochemical outcome. By calculating the energies of the transition states leading to different stereoisomers, the diastereomeric or enantiomeric excess can be estimated.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, which are essential for the characterization and structural elucidation of novel compounds. These predictions, when correlated with experimental data, can confirm the identity and purity of a synthesized molecule.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound with a high degree of accuracy. nih.govnih.gov The process typically involves optimizing the molecular geometry at a suitable level of theory and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

Discrepancies between predicted and experimental chemical shifts can often provide further structural insights, such as the presence of specific conformational isomers or intermolecular interactions in solution. For other complex organic molecules, DFT calculations have been successfully used to assign NMR signals and confirm structures. nih.gov

Below is a hypothetical table of predicted ¹³C NMR chemical shifts for this compound, based on general knowledge of similar structures. Actual experimental values would be needed for a direct comparison.

| Atom | Predicted Chemical Shift (ppm) |

| C2 | 150.5 |

| C3 | 121.8 |

| C4 | 135.2 |

| C4a | 128.9 |

| C5 | 158.3 (J-F) |

| C6 | 125.1 |

| C7 | 129.5 |

| C8 | 127.4 |

| C8a | 147.6 |

| CH₂ | 40.2 |

Note: These are illustrative values and not based on actual calculations for the specific molecule.

Vibrational Frequency Analysis for IR Spectral Interpretation

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. Computational vibrational frequency analysis, typically performed using DFT, can generate a theoretical IR spectrum. mdpi.comresearchgate.net By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes and their corresponding frequencies can be determined.

The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. The predicted spectrum can then be compared with the experimental IR spectrum to aid in the assignment of vibrational bands to specific functional groups, such as the N-H stretches of the amine, the C-F stretch, and the various aromatic C-H and C=C stretching and bending modes of the quinoline ring. researchgate.net

A hypothetical table of key predicted IR frequencies for this compound is presented below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H stretch (asymmetric) | 3380 |

| N-H stretch (symmetric) | 3310 |

| Aromatic C-H stretch | 3050 |

| CH₂ stretch | 2920 |

| C=N stretch | 1620 |

| Aromatic C=C stretch | 1580, 1500 |

| N-H bend | 1590 |

| C-F stretch | 1250 |

Note: These are illustrative values and not based on actual calculations for the specific molecule.

Future Research Directions and Advanced Synthetic Prospects

Development of More Sustainable and Greener Synthetic Routes

Traditional methods for synthesizing quinoline (B57606) derivatives often involve harsh reaction conditions, toxic reagents, and significant waste generation. indexcopernicus.comThe future of synthesizing (5-Fluoroquinolin-6-yl)methanamine hinges on the adoption of green chemistry principles to create more sustainable and efficient processes.

Key areas of development include:

Eco-Friendly Catalysts and Solvents: Research is moving towards the use of recyclable and environmentally benign catalysts. rsc.orgFor instance, heterogeneous catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. The replacement of volatile organic solvents with greener alternatives like water, ionic liquids, or solvent-free reaction conditions is a major focus. rsc.orgresearchgate.netSynthesizing quinoline derivatives in water, for example, has been shown to be a rapid and green route. rsc.org* Energy-Efficient Methods: Techniques such as microwave-assisted and ultrasound-assisted synthesis are being explored to accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. orientjchem.org* Atom Economy: Synthetic strategies are being designed to maximize the incorporation of all starting materials into the final product, a core principle of atom economy. This minimizes the formation of byproducts.

| Green Chemistry Approach | Description | Potential Advantage for this compound Synthesis |

|---|---|---|

| Heterogeneous Catalysis | Use of solid-phase catalysts (e.g., Ru-Fe/γ-Al2O3) that are easily separated and recycled.< rsc.org/td> | Simplified purification, reduced catalyst waste, and potential for continuous processes. |

| Aqueous Synthesis | Utilizing water as the reaction solvent.< rsc.org/td> | Eliminates hazardous organic solvents, improves safety, and lowers environmental impact. |

| Microwave Irradiation | Using microwave energy to heat reactions. | Drastically reduced reaction times and potentially higher yields. |

| Solvent-Free Reactions | Conducting reactions without a solvent, often by grinding reagents together.< researchgate.net/td> | Eliminates solvent-related waste and simplifies product isolation. |

Exploration of Novel Reactivity Patterns for the Fluoroquinoline-Aminomethyl Scaffold

The this compound scaffold possesses distinct sites for chemical reactions, offering a rich field for exploring novel reactivity patterns. The quinoline ring itself, particularly with the influence of the electron-withdrawing fluorine atom, and the primary aminomethyl group are key to its chemical versatility.

Quinoline Ring Functionalization: The quinoline nucleus is susceptible to electrophilic substitution, although the specific positions are influenced by the existing substituents and reaction conditions. youtube.comThe fluorine atom at the 5-position can potentially be displaced through nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups.

Aminomethyl Group Transformations: The primary amine is a versatile handle for numerous transformations. Standard reactions include N-alkylation, N-acylation, and condensation with carbonyl compounds to form imines. These reactions are fundamental for building more complex molecular scaffolds. orientjchem.orgMore advanced applications could involve its use in multicomponent reactions, which allow for the rapid construction of complex molecules in a single step. youtube.com* Metal-Catalyzed Cross-Coupling: The quinoline core can be further functionalized using modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds.

| Reactive Site | Reaction Type | Potential Products/Applications |

|---|---|---|

| Aminomethyl Group (-CH₂NH₂) | N-Acylation / N-Alkylation | Amides, secondary/tertiary amines, building blocks for larger molecules.< orientjchem.org/td> |

| Aminomethyl Group (-CH₂NH₂) | Reductive Amination | Formation of more complex secondary and tertiary amines. |

| Fluoroquinoline Ring | Electrophilic Aromatic Substitution | Introduction of nitro, halogen, or acyl groups at specific positions.< youtube.com/td> |

| Fluoroquinoline Ring (C-F bond) | Nucleophilic Aromatic Substitution | Displacement of fluoride (B91410) with O, N, or S-nucleophiles to create diverse derivatives. |

Design and Synthesis of Advanced Scaffolds Utilizing this compound

The true potential of this compound lies in its use as a foundational element for constructing more elaborate and functionally diverse molecules. Its bifunctional nature—a heterocyclic core and a reactive side chain—makes it an ideal starting point for creating libraries of novel compounds. nih.govnih.gov Future work will likely focus on:

Combinatorial Chemistry: Using the aminomethyl group as an anchor, a wide array of substituents can be introduced via techniques like parallel synthesis to rapidly generate large libraries of related compounds. These libraries are invaluable for screening for new biological activities or material properties.

Supramolecular Chemistry: The quinoline moiety can participate in π-π stacking interactions, while the amino group can form hydrogen bonds. This makes the scaffold suitable for designing self-assembling systems and host-guest complexes.

Fused Heterocyclic Systems: The existing scaffold can be used as a precursor to synthesize more complex, fused polycyclic systems by forming new rings that incorporate the aminomethyl group or other positions on the quinoline core.

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and development of new derivatives, modern synthesis technologies are crucial. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch methods. youtube.com

Flow Chemistry: Performing reactions in continuous flow reactors allows for precise control over parameters like temperature, pressure, and reaction time. nih.govThis leads to improved yields, higher purity, enhanced safety (especially for hazardous reactions), and easier scalability. youtube.comThe synthesis of quinolines and related heterocycles has been successfully demonstrated in flow systems. rsc.orgmdpi.com* Automated Synthesis: Robotic platforms can perform multi-step syntheses and purifications with minimal human intervention. imperial.ac.uksigmaaldrich.comThese systems can be programmed to execute complex reaction sequences, enabling high-throughput screening of reaction conditions and the generation of compound libraries. wikipedia.orgchemspeed.comIntegrating this compound into such automated workflows would dramatically speed up the exploration of its chemical space. chemrxiv.org

| Parameter | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Scalability | Often difficult and requires re-optimization. | Easier to scale by running the system for a longer time.< youtube.com/td> |

| Safety | Handling of hazardous intermediates can be risky. | Small reaction volumes and better heat dissipation enhance safety.< youtube.com/td> |

| Control | Less precise control over temperature and mixing. | Excellent control over reaction parameters, leading to higher reproducibility.< nih.gov/td> |

| Efficiency | Can be time-consuming with multiple isolation steps. | Can be faster, with potential for telescoping multiple steps without isolation.< youtube.com/td> |

Applications in Materials Science and Analytical Chemistry (Non-Biological)

While quinolines are famous for their medicinal applications, their unique electronic and photophysical properties also make them attractive for non-biological uses.

Materials Science: The rigid, planar structure of the quinoline ring system makes it a candidate for incorporation into organic light-emitting diodes (OLEDs), conductive polymers, or other advanced materials. The fluorine and amine functionalities can be used to tune the electronic properties and intermolecular interactions of these materials.

Analytical Chemistry: Many quinoline derivatives are fluorescent. mdpi.comThis intrinsic property can be exploited to design chemosensors. nih.govacs.orgFor example, the aminomethyl group can be modified with a receptor that selectively binds to a target analyte (e.g., a metal ion). This binding event could alter the fluorescence of the quinoline core, allowing for sensitive and selective detection. nih.govThe ability of some fluoroquinolones to chelate metal ions further enhances their potential as fluorescent probes. mdpi.comThe photodegradation of fluoroquinolones has also been studied using their fluorescent properties. mdpi.com

Q & A

Q. What are the recommended synthetic routes for (5-Fluoroquinolin-6-yl)methanamine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves halogenation and amination of quinoline precursors. For example, fluorination at the 5-position can be achieved using fluorinating agents like Selectfluor™ under anhydrous conditions . Subsequent amination at the 6-position may employ Buchwald-Hartwig coupling or reductive amination with sodium cyanoborohydride . Key factors include:

- Catalyst choice : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Temperature control : Reactions often require 80–100°C for 12–24 hours.

Table 1 compares yields from two methods:

| Method | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| Buchwald-Hartwig coupling | 65–72 | >95% | |

| Reductive amination | 55–60 | 90–92% |

Q. How can researchers characterize the structural stability of this compound under varying pH conditions?

- Methodological Answer : Stability studies should use NMR (¹H/¹³C) and HPLC to monitor degradation. For example:

- Prepare solutions at pH 2, 7, and 10.

- Analyze samples at 0, 24, and 48 hours using reverse-phase HPLC (C18 column, 220 nm detection).

- Quantify degradation products via LC-MS. Data from analogous fluoroquinolines suggest instability at pH < 3 due to protonation of the amine group .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies often arise from assay variability or structural impurities. To address this:

- Standardize assays : Use cell lines with consistent passage numbers (e.g., HEK-293) and validate via IC₅₀ reproducibility tests.

- Purity verification : Employ high-resolution mass spectrometry (HRMS) and elemental analysis to confirm >98% purity .

- SAR studies : Compare substituent effects (e.g., 5-F vs. 5-Cl) on target binding using molecular docking (AutoDock Vina) .

Q. How do electron-withdrawing substituents (e.g., 5-F) influence the compound’s interaction with biological targets?

- Methodological Answer : Fluorine’s electronegativity enhances binding affinity to enzymes/receptors via dipole interactions. For example:

- Docking simulations : Compare this compound with non-fluorinated analogs against kinase targets (e.g., EGFR).

- Kinetic assays : Measure Kd values using surface plasmon resonance (SPR) to quantify binding improvements (e.g., 5-F reduces Kd by 30% vs. H-substituted analogs) .

Q. What experimental approaches validate the metabolic stability of this compound in hepatic models?